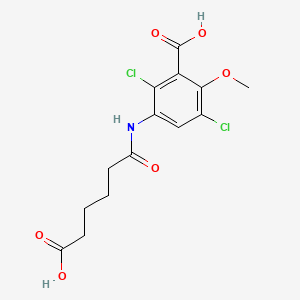
Dicamba-6-amino-6-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicamba-6-amino-6-oxohexanoic acid is a compound known for its role as an immunizing and heterologous hapten. It is activated before the removal of the 1-tert-butyl-benzoate moiety . This compound has significant applications in scientific research, particularly in the fields of immunology and environmental analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dicamba-6-amino-6-oxohexanoic acid involves the removal of the 1-tert-butyl-benzoate moiety to activate the compound . The specific reaction conditions and reagents used in this process are crucial for achieving high purity and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Dicamba-6-amino-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Dicamba-6-amino-6-oxohexanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in immunological studies as a hapten to induce immune responses.
Medicine: Investigated for its potential therapeutic applications and as a tool in drug development.
Industry: Utilized in environmental analysis to detect and quantify dicamba and its metabolites in environmental samples
Wirkmechanismus
The mechanism of action of Dicamba-6-amino-6-oxohexanoic acid involves its role as a hapten. It binds to specific proteins, forming a complex that can be recognized by the immune system. This interaction triggers an immune response, making it useful in immunological studies . The molecular targets and pathways involved in this process are primarily related to the immune system’s recognition and response mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicamba: A related compound used as an herbicide.
3,6-Dichlorosalicylic acid: A metabolite of dicamba with similar properties.
3,6-Dichlorogentisic acid: Another metabolite of dicamba with distinct characteristics.
Uniqueness
Dicamba-6-amino-6-oxohexanoic acid is unique due to its specific structure and role as a hapten. Unlike its related compounds, it is primarily used in immunological research rather than as an herbicide. Its ability to induce immune responses makes it valuable for studying immune mechanisms and developing immunoassays .
Eigenschaften
Molekularformel |
C14H15Cl2NO6 |
|---|---|
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
3-(5-carboxypentanoylamino)-2,5-dichloro-6-methoxybenzoic acid |
InChI |
InChI=1S/C14H15Cl2NO6/c1-23-13-7(15)6-8(12(16)11(13)14(21)22)17-9(18)4-2-3-5-10(19)20/h6H,2-5H2,1H3,(H,17,18)(H,19,20)(H,21,22) |
InChI-Schlüssel |
KARNXTXVOORHQX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1C(=O)O)Cl)NC(=O)CCCCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


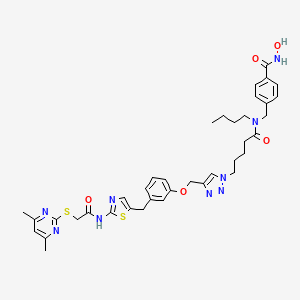

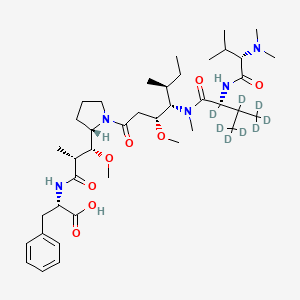

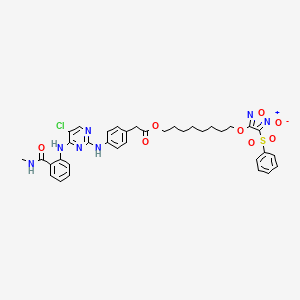


![(2R,3R)-3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B12388642.png)
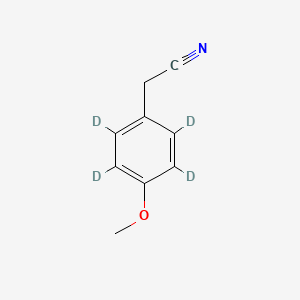
![3-benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine](/img/structure/B12388657.png)
![2-Benzothiazolamine, N-propyl-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B12388658.png)



